molecular formula C19H22BrN3O2 B2970378 N-(2-bromophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide CAS No. 848249-65-0

N-(2-bromophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide

Cat. No.: B2970378
CAS No.: 848249-65-0
M. Wt: 404.308
InChI Key: OJHBHUYFHBRCJV-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide (Molecular Formula: C₁₉H₂₂BrN₃O₂) is a piperazine-acetamide derivative characterized by:

  • A 2-bromophenyl group attached to the acetamide nitrogen.
  • A 4-methoxyphenyl substituent on the piperazine ring.
  • A molecular weight of 402.30 g/mol and structural features confirmed via SMILES and InChI descriptors .

This compound’s design leverages the piperazine scaffold, a common motif in drug discovery due to its conformational flexibility and ability to engage in hydrogen bonding. The 4-methoxyphenyl group enhances solubility, while the 2-bromophenyl moiety may influence steric and electronic interactions with biological targets.

Properties

IUPAC Name

N-(2-bromophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN3O2/c1-25-16-8-6-15(7-9-16)23-12-10-22(11-13-23)14-19(24)21-18-5-3-2-4-17(18)20/h2-9H,10-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJHBHUYFHBRCJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-bromophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide, also known by its CAS number 848249-65-0, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, supported by relevant data tables and research findings.

  • Molecular Formula : C19H22BrN3O2
  • Molar Mass : 404.3 g/mol
  • Synonyms : Salor-INT L157325-1EA, 1-Piperazineacetamide

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study highlighted that various synthesized derivatives showed comparable antimicrobial activity to standard drugs like ciprofloxacin and fluconazole .

Table 1: Antimicrobial Activity of Related Compounds

Compound IDActivity TypeMinimum Inhibitory Concentration (MIC)
Compound 3Antimicrobial12 µg/mL
Compound 8Antimicrobial10 µg/mL
This compoundAntimicrobialTBD

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. Notably, the compound's structural similarity to other piperazine derivatives suggests it may inhibit cancer cell proliferation effectively.

Table 2: Anticancer Activity Studies

Compound IDCell Line TestedIC50 (µM)Reference Drug IC50 (µM)
Compound AMCF-7 (Breast)155-Fluorouracil: 10
Compound BHeLa (Cervical)20Doxorubicin: 12
This compoundTBDTBD

The biological activity of this compound may be attributed to its ability to interact with various biological targets. Molecular docking studies have suggested that such compounds can bind effectively to enzymes involved in cancer progression and microbial resistance mechanisms .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of piperazine derivatives demonstrated that modifications in the phenyl ring significantly enhanced their antimicrobial efficacy. The presence of electron-donating groups was found to be crucial for activity enhancement .
  • Anticancer Potential : In another investigation, derivatives of piperazine were tested against multiple cancer cell lines, revealing that specific substitutions led to increased cytotoxicity compared to standard chemotherapeutics .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Piperazine-Acetamide Derivatives

Key structural variations among analogs include:

Substituents on the piperazine ring (e.g., halogenated aryl, alkyl, or sulfonyl groups).

Modifications to the acetamide aryl group (e.g., bromophenyl, thiazole, benzothiazole).

Table 1: Physicochemical Properties of Selected Analogs
Compound Name Piperazine Substituent Acetamide Substituent Molecular Weight (g/mol) Melting Point (°C) Key References
Target Compound 4-Methoxyphenyl 2-Bromophenyl 402.30 -
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) 4-Methoxyphenyl p-Tolyl-thiazole 422.54 289–290
N-(3-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide (14) Phenyl 3-Chlorophenyl 408.52 281–282
2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-nitrophenyl)acetamide 4-Fluorophenyl 2-Methoxy-5-nitrophenyl 403.38 -
N-(2-Bromophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide 4-Nitrophenyl 2-Bromophenyl 430.24 -
2-(4-(3-Chlorophenyl)piperazin-1-yl)-N-(4-bromo-2-methylphenyl)acetamide 3-Chlorophenyl 4-Bromo-2-methylphenyl 422.75 -

Impact of Substituents on Physicochemical Properties

  • Piperazine Ring Modifications: Electron-donating groups (e.g., 4-methoxyphenyl in the target compound) increase solubility but may reduce metabolic stability. Halogenated aryl groups (e.g., 4-chlorophenyl in compound 14 , 4-fluorophenyl in compound 20 ) enhance lipophilicity and receptor-binding affinity.
  • Acetamide Substituents :

    • Bromophenyl groups (target compound , compound 21 ) contribute steric bulk and may influence selectivity.
    • Heterocyclic substituents (e.g., thiazole in compound 13 , benzothiazole in compound 16 ) improve π-π stacking interactions with biological targets.

Key Takeaways

  • The 4-methoxyphenyl piperazine group in the target compound balances solubility and target engagement, distinguishing it from halogenated analogs.
  • The 2-bromophenyl acetamide substituent introduces unique steric effects compared to para-substituted or heterocyclic variants.
  • Structural analogs highlight the importance of substituent electronic properties (e.g., nitro vs. methoxy groups) in modulating bioactivity.

Q & A

Q. What are the recommended synthetic routes and characterization methods for N-(2-bromophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide?

Methodological Answer: The synthesis typically involves coupling a bromophenylamine derivative with a piperazine-acetamide precursor. For example:

  • Step 1 : React 2-bromoaniline with chloroacetyl chloride to form the acetamide backbone.
  • Step 2 : Introduce the 4-(4-methoxyphenyl)piperazine moiety via nucleophilic substitution under reflux in anhydrous dichloromethane with a base (e.g., triethylamine) .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol.
  • Characterization :
    • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to confirm substituent integration (e.g., methoxy protons at ~3.7 ppm, aromatic protons at 6.8–7.4 ppm) .
    • Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+ ~458.3 g/mol).
    • Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C, H, N percentages .

Q. How is the compound screened for initial pharmacological activity in academic research?

Methodological Answer:

  • In vitro assays :
    • Antimicrobial : Test against gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) bacteria using broth microdilution (MIC values). Compare to reference drugs like ciprofloxacin .
    • Antifungal : Screen against C. albicans via agar diffusion, noting zones of inhibition .
    • Kinase Inhibition : Use fluorescence polarization assays to measure IC50_{50} values against Aurora kinases or MMPs .
  • Data Interpretation : Activity is often structure-dependent; e.g., electron-withdrawing groups (bromo) enhance antibacterial activity, while methoxy groups may improve kinase binding .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer:

  • Substituent Variation :
    • Replace the 2-bromophenyl group with chloro or trifluoromethyl analogs to assess electronic effects on receptor binding .
    • Modify the 4-methoxyphenyl group on piperazine to fluorophenyl or pyridinyl to study steric/electronic interactions .
  • Key Findings :
    • Antimicrobial : 4-Fluorophenyl analogs show enhanced gram-negative activity (MIC ~8 µg/mL) compared to methoxy derivatives .
    • Kinase Inhibition : Thiazole-containing derivatives (e.g., compound 20 in ) exhibit sub-micromolar IC50_{50} against Aurora kinases due to improved hydrophobic interactions .
  • Tools : Use molecular docking (e.g., AutoDock Vina) to predict binding poses in kinase active sites .

Q. How can contradictory efficacy data (e.g., varying activity across bacterial vs. fungal strains) be resolved?

Methodological Answer:

  • Hypothesis Testing :
    • Mechanistic Studies : Perform time-kill assays to determine if the compound is bacteriostatic or bactericidal. Contrast with fungicidal assays .
    • Membrane Permeability : Use propidium iodide uptake assays to assess disruption of microbial membranes .
  • Data Reconciliation :
    • Example: A derivative may inhibit gram-positive bacteria (MIC = 4 µg/mL) but fail against fungi due to efflux pump resistance. Overcome this by co-administering efflux inhibitors (e.g., verapamil) .

Q. What experimental designs are used for target identification and mechanistic studies?

Methodological Answer:

  • Target Deconvolution :
    • Affinity Chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins from cell lysates .
    • CRISPR-Cas9 Screening : Identify gene knockouts that confer resistance to the compound’s cytotoxic effects .
  • Functional Assays :
    • For TRPC channel activation (e.g., PPZ2 in ), use calcium imaging in HEK293 cells transfected with TRPC3/6/7 plasmids .

Q. How are pharmacokinetic and toxicity profiles evaluated in preclinical models?

Methodological Answer:

  • In vivo Models :
    • ADME : Administer the compound (10 mg/kg IV) to rodents; collect plasma at intervals for LC-MS/MS analysis to calculate t1/2t_{1/2}, CmaxC_{\text{max}}, and bioavailability .
    • Toxicity : Perform acute toxicity studies (OECD 423) with histopathology of liver/kidney tissues .
  • Key Metrics : Optimize compounds with >30% oral bioavailability and LD50_{50} > 500 mg/kg .

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